molecular formula C12H16N2O4 B1281111 1,5-Diisopropyl-2,4-dinitrobenzene CAS No. 77256-78-1

1,5-Diisopropyl-2,4-dinitrobenzene

Cat. No. B1281111
CAS RN: 77256-78-1
M. Wt: 252.27 g/mol
InChI Key: SYRVNCAMWDHLKB-UHFFFAOYSA-N
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Description

1,5-Diisopropyl-2,4-dinitrobenzene is a chemical compound with the molecular formula C12H16N2O4 . It is a derivative of dinitrobenzene, which is a yellow solid soluble in organic solvents .


Synthesis Analysis

The synthesis of 1,5-Diisopropyl-2,4-dinitrobenzene or similar compounds often involves diazotization and treatment with sodium nitrite in the presence of a copper catalyst . A solution-phase synthesis method has been reported for the generation of a small molecule library, including a series of novel compounds with antibacterial activity .


Molecular Structure Analysis

The molecular weight of 1,5-Diisopropyl-2,4-dinitrobenzene is 252.266 Da . The structure of this compound, like other dinitrobenzenes, likely involves a benzene ring substituted with nitro (NO2) and isopropyl (C3H7) groups .


Chemical Reactions Analysis

1,5-Diisopropyl-2,4-dinitrobenzene, as a dinitrobenzene derivative, may undergo nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in the aromatic ring is replaced by a nucleophile .

Scientific Research Applications

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Biochemical Synthesis

This compound serves as a biochemical for the synthesis of other complex molecules. Its solid state and stability at room temperature make it suitable for various chemical reactions in synthetic chemistry .

Determination of D-amino Acids

It has been used as a bifunctional reagent in the determination of D-amino acids. This application is crucial for understanding the stereochemistry of amino acids in biological systems .

High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, particularly in HPLC, 1,5-Diisopropyl-2,4-dinitrobenzene can be used to create diastereomers from amino acids, which can then be separated and quantified. This is essential for the precise analysis of complex mixtures .

Chemical Modification of Proteins

The compound has applications in the chemical modification of proteins. This process is important for identifying functional groups and understanding protein interactions and dynamics .

Chromogenic Reagents

It is also used in the development of new chromogenic reagents for labeling amino groups in peptides. This has implications for visualizing and tracking peptides in various research applications .

properties

IUPAC Name

1,5-dinitro-2,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRVNCAMWDHLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507392
Record name 1,5-Dinitro-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diisopropyl-2,4-dinitrobenzene

CAS RN

77256-78-1
Record name 1,5-Dinitro-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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